molecular formula C20H18N2O4S B2746279 N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 868376-52-7

N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2746279
CAS No.: 868376-52-7
M. Wt: 382.43
InChI Key: NWSXAOBPQHHCTC-MRCUWXFGSA-N
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Description

N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Scientific Research Applications

Chemistry

In chemistry, N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound has shown promise as an antibacterial and antifungal agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial drugs .

Medicine

In medicine, this compound has been investigated for its anticancer properties. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Industry

In industry, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced mechanical and chemical properties .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular signaling pathways

Mode of Action

Based on its structural similarity to other benzothiazole derivatives, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions could potentially alter the conformation or activity of the target proteins or enzymes, leading to changes in cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Benzothiazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities exhibited by benzothiazole derivatives, it is possible that this compound could have diverse effects at the molecular and cellular levels

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, presence of other molecules, and cellular context. For instance, the compound’s activity could be modulated by the pH of its environment, as changes in pH can affect the ionization state of the compound and its targets, potentially altering their interactions

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could focus on elucidating its synthesis, structure, reactivity, and potential applications. It could be interesting to explore its potential uses in fields such as medicinal chemistry, given the presence of functional groups that are often found in biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-3-9-22-18-15(24-2)5-4-6-17(18)27-20(22)21-19(23)13-7-8-14-16(12-13)26-11-10-25-14/h3-8,12H,1,9-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSXAOBPQHHCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC4=C(C=C3)OCCO4)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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